Methyl 2-(methoxyamino)propanoate hydrochloride
Description
Properties
Molecular Formula |
C5H12ClNO3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl 2-(methoxyamino)propanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-4(6-9-3)5(7)8-2;/h4,6H,1-3H3;1H |
InChI Key |
LUTIQWZRTYHZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NOC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(methoxyamino)propanoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-bromo-2-methylpropanoate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxyamino)propanoate hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methoxyamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and methanol.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
Methyl 2-(methoxyamino)propanoate hydrochloride is a chemical compound with applications in scientific research, particularly in chemistry, biology, and medicine. It is also explored in drug development and various enzyme mechanism studies.
Scientific Research Applications
Chemistry
- Use as an Intermediate: this compound serves as an intermediate in synthesizing more complex organic molecules.
- Oxidation Reactions: It can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction Reactions: Reduction reactions can convert the methoxyamino group to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: The ester group can undergo nucleophilic substitution reactions using nucleophiles like amines or alcohols.
Biology
- Enzyme Mechanisms: The compound can be used to study enzyme mechanisms and protein interactions, especially how modifications to the methoxyamino group influence enzyme activity.
Medicine
- Building Block for Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds.
- Drug Development: Due to its biological activity, this compound is explored for potential applications in drug development, acting as a building block for synthesizing pharmaceutical compounds that may target specific biological pathways.
- Treatment of Diseases: Compounds and compositions comprising the compound may be useful in treating diseases such as psoriasis, ulcerative colitis, melanoma, and chronic obstructive pulmonary disease (COPD) .
Case Studies
Enzyme Mechanism Studies
This compound has been utilized in research to investigate enzyme mechanisms, particularly in understanding how modifications to the methoxyamino group influence enzyme activity.
Pharmaceutical Synthesis
The compound has been employed as an intermediate in synthesizing more complex molecules with potential therapeutic effects. Its ability to interact with various biomolecules makes it a versatile candidate for further development. For example, it is used in the synthesis of ester-tethered artemisinin-isatin hybrids, which are screened against human myeloid leukemia cell lines .
Mechanism of Action
The mechanism of action of methyl 2-(methoxyamino)propanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The methoxyamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares Methyl 2-(methoxyamino)propanoate hydrochloride (hypothetical data inferred from analogs) with structurally related compounds from the evidence:
*Hypothetical data inferred from analogs.
Key Differences and Functional Impacts
Amino vs. Methoxyamino Groups: Compounds like (R)-Methyl 2-amino-3-methoxypropanoate HCl () lack the methoxyamino group but share a methyl ester and amino substitution. The methoxyamino group in the target compound may enhance hydrogen-bonding capacity or alter metabolic stability compared to simple amino derivatives .
Ester Group Effects :
- Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, impacting membrane permeability. Methyl esters are generally more reactive in hydrolysis, critical for prodrug activation .
Aromatic vs. For instance, the 4-methoxyphenyl group in is linked to serotonin receptor modulation .
Conversely, the methoxyamino group in the target compound may introduce electronic effects (e.g., electron donation) that influence reactivity .
Biological Activity
Methyl 2-(methoxyamino)propanoate hydrochloride, also known as methyl N-methylalaninate hydrochloride, is a compound that has garnered attention in various biological and pharmaceutical research contexts. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₅H₁₂ClN₁O₂
- Molecular Weight : 151.61 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and ethanol
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is thought to act as a modulator of amino acid metabolism and may influence neurotransmitter release, particularly in the context of the central nervous system.
Key Mechanisms:
- Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of certain neurotransmitters, enhancing their availability in the synaptic cleft.
- Modulation of Glutamate Activity : It potentially modulates glutamate signaling, which is crucial for synaptic plasticity and memory formation.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human leukemia cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| K562 (Leukemia) | 0.32 | High potency against resistant strains |
| CCRF-CEM (Leukemia) | 1.23 | Effective with minimal toxicity to PBMCs |
Neuroprotective Properties
In addition to its antiproliferative activity, this compound has shown promise in neuroprotection. Animal models have indicated that it may protect against oxidative stress-induced neuronal damage.
Case Studies
-
Study on Anticancer Activity :
- A recent study assessed the effects of this compound on K562 and CCRF-CEM cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner.
-
Neuroprotective Study :
- In a rodent model of neurodegeneration, this compound was administered prior to inducing oxidative stress. The results showed a significant reduction in neuronal death compared to control groups, suggesting its potential utility in treating neurodegenerative diseases.
Safety and Toxicity
While this compound exhibits promising biological activities, safety assessments are crucial for its potential therapeutic applications. Preliminary toxicity studies indicate moderate toxicity levels, with side effects including nausea and dizziness at higher concentrations.
Future Directions
Ongoing research is focused on:
- Optimizing Dosage : Determining the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
- Exploring Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents.
- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans for conditions such as leukemia and neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(methoxyamino)propanoate hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves a two-step process: (1) condensation of methyl 2-aminopropanoate with methoxyamine under acidic conditions, followed by (2) salt formation using hydrochloric acid. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction efficiency due to improved solubility of intermediates .
- Temperature control : Reactions are often conducted under reflux (60–80°C) to accelerate kinetics while avoiding thermal degradation .
- Purification : Crystallization in ethanol/water mixtures achieves >95% purity. Yield optimization (up to 85%) requires precise stoichiometric ratios of methoxyamine to the ester precursor .
Q. How can the structural and stereochemical properties of this compound be characterized?
- Methodological Answer :
- NMR spectroscopy : -NMR (DMSO-) reveals key signals: δ 3.79 (s, 3H, OCH), δ 3.86–3.89 (m, 1H, CH), and δ 9.00 (brs, 1H, NH) . -NMR confirms the ester carbonyl at δ 170–175 ppm.
- X-ray crystallography : Resolves stereochemistry; the (R)-enantiomer shows distinct packing patterns due to hydrogen bonding between the methoxyamino group and chloride ions .
- HPLC with chiral columns : Separates enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer :
- Solubility : Highly soluble in water (>200 mg/mL at 25°C) due to the hydrochloride salt. Solubility in organic solvents: methanol > ethanol > acetonitrile .
- Stability : Degrades under alkaline conditions (pH > 8) via hydrolysis of the ester moiety. Storage at 2–8°C in airtight, desiccated containers prevents deliquescence and oxidative decomposition .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S enantiomers) influence the compound’s biological activity or receptor binding?
- Methodological Answer :
- Enantioselective synthesis : Use chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to isolate (R)- and (S)-forms .
- Receptor studies : Radioligand binding assays (e.g., with -labeled analogs) show the (R)-enantiomer exhibits 3-fold higher affinity for aminergic receptors (e.g., serotonin 5-HT) compared to the (S)-form, likely due to spatial alignment of the methoxyamino group .
Q. What analytical strategies resolve contradictions in reported degradation pathways of this compound?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), UV light, and oxidative stress (HO). Monitor degradation via LC-MS/MS:
- Primary pathway : Hydrolysis to 2-(methoxyamino)propanoic acid (m/z 148.1) under acidic conditions .
- Secondary pathway : Oxidation of the methoxy group to form a nitroso derivative (m/z 195.1) .
- Quantum mechanical calculations : Density Functional Theory (DFT) models predict activation energies for degradation steps, aligning with experimental Arrhenius plots .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or transporters)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like monoamine oxidases (MAOs). The methoxyamino group forms hydrogen bonds with MAO-B’s FAD cofactor (binding energy: −8.2 kcal/mol) .
- MD simulations : GROMACS trajectories (100 ns) reveal stable binding conformations in lipid bilayers, suggesting potential blood-brain barrier permeability .
Q. What experimental designs validate the compound’s role as a precursor in peptidomimetic or prodrug synthesis?
- Methodological Answer :
- Coupling reactions : Use EDC/HOBt to conjugate the ester to peptide backbones. Monitor acylation via FT-IR (C=O stretch at 1740 cm) .
- In vitro activation : Incubate prodrugs with esterases (e.g., porcine liver esterase) and quantify release of the active metabolite via UV-HPLC (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
